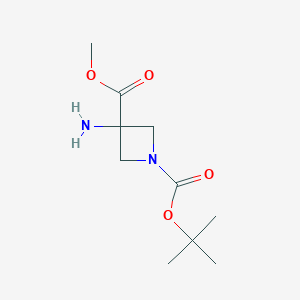

1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate is a chemical compound with the molecular formula C₁₀H₁₈N₂O₄ and a molecular weight of 230.26 g/mol . This compound is notable for its azetidine ring, which is a four-membered nitrogen-containing ring. The presence of tert-butyl and methyl groups, along with amino and dicarboxylate functionalities, makes this compound an interesting subject for various chemical studies and applications.

Métodos De Preparación

The synthesis of 1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amino acid derivative, cyclization can be induced using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions.

Introduction of tert-Butyl and Methyl Groups: The tert-butyl and methyl groups can be introduced through alkylation reactions. For example, tert-butyl bromide and methyl iodide can be used as alkylating agents in the presence of a strong base like sodium hydride.

Functionalization with Amino and Dicarboxylate Groups: The amino group can be introduced through nucleophilic substitution reactions, while the dicarboxylate groups can be introduced through esterification reactions using appropriate carboxylic acids and alcohols.

Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcome.

Análisis De Reacciones Químicas

1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides or nitroso derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can be performed on the dicarboxylate groups to form corresponding alcohols. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso derivatives, while reduction of the dicarboxylate groups may yield diols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate has been investigated for its pharmacological properties. It serves as a building block in the synthesis of various bioactive compounds.

Anticancer Activity

Recent studies have indicated that derivatives of azetidine compounds exhibit anticancer properties. For instance, a study demonstrated that azetidine derivatives could inhibit cancer cell proliferation through apoptosis induction. The incorporation of the tert-butyl group enhances lipophilicity, potentially improving bioavailability and efficacy in therapeutic applications .

Neuroprotective Effects

Research has also explored the neuroprotective effects of related azetidine compounds. Compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, suggesting potential applications in treating neurodegenerative diseases .

Organic Synthesis Applications

The compound is utilized as an intermediate in organic synthesis due to its functional groups that can undergo various chemical reactions.

Synthesis of Amino Acids

This compound can be used to synthesize amino acids through various coupling reactions. Its structure allows for the introduction of diverse side chains, making it a versatile precursor for designing novel amino acids with specific biological activities .

Chiral Building Blocks

As a chiral molecule, it serves as a valuable building block in asymmetric synthesis. The presence of the azetidine ring allows for the creation of complex molecular architectures that are essential in drug development .

Material Science Applications

The compound's unique chemical structure lends itself to applications in material science.

Polymer Chemistry

Research indicates that derivatives of azetidine can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. The tert-butyl group contributes to the overall rigidity and thermal resistance of the resulting polymers .

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound can be used in formulating advanced coatings and adhesives that require strong bonding capabilities under varying environmental conditions .

Case Studies

Mecanismo De Acción

The mechanism of action of 1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring and functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the amino group can form hydrogen bonds with active site residues, while the dicarboxylate groups can participate in electrostatic interactions with charged amino acids. These interactions can lead to inhibition or activation of enzymatic activity, affecting various biochemical pathways .

Comparación Con Compuestos Similares

1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate can be compared with other similar compounds, such as:

1-tert-Butyl 3-methyl 3-aminoazetidine-1-carboxylate: This compound lacks one of the dicarboxylate groups, making it less polar and potentially less reactive in certain chemical reactions.

1-tert-Butyl 3-aminoazetidine-1,3-dicarboxylate: This compound lacks the methyl group, which may affect its steric properties and reactivity.

3-Methyl 3-aminoazetidine-1,3-dicarboxylate: This compound lacks the tert-butyl group, which may influence its solubility and stability.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity, stability, and solubility, making it a versatile compound for various applications.

Actividad Biológica

1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate (CAS No. 1782647-31-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C10H18N2O4

- Molecular Weight : 230.27 g/mol

- Purity : ≥97% .

- IUPAC Name : 1-(tert-butyl) 3-methyl 3-aminoazetidine-1,3-dicarboxylate

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may exhibit activity against certain cancer cell lines and could serve as a potential scaffold for drug development.

Anticancer Activity

Research indicates that compounds similar to 1-tert-butyl 3-methyl 3-aminoazetidine derivatives can inhibit the proliferation of cancer cells. For instance, studies have shown that azetidine derivatives demonstrate cytotoxic effects in vitro against various cancer cell lines, including breast and colon cancer cells .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic processes. For example, some azetidine derivatives have been reported to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in neurodegenerative diseases .

Study on Cytotoxic Effects

In a study examining the cytotoxic effects of azetidine derivatives, researchers found that certain modifications to the azetidine structure enhanced anticancer activity. The study employed various assays to evaluate cell viability and apoptosis in human cancer cell lines treated with synthesized derivatives .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1-tert-butyl 3-methyl 3-aminoazetidine | MCF-7 (Breast) | 12.5 | Apoptosis induction |

| Similar Azetidine Derivative | HT-29 (Colon) | 15.0 | Cell cycle arrest |

Neuroprotective Potential

Another study focused on the neuroprotective effects of azetidine derivatives against oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate neuronal cell death by enhancing antioxidant defenses .

Propiedades

IUPAC Name |

1-O-tert-butyl 3-O-methyl 3-aminoazetidine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-9(2,3)16-8(14)12-5-10(11,6-12)7(13)15-4/h5-6,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINCCFKDJYPIFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.